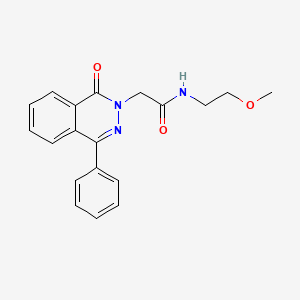![molecular formula C27H29N5O2S B11607295 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine](/img/structure/B11607295.png)
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazinamine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phthalazinamine core: This can be achieved through the reaction of phthalic anhydride with hydrazine, followed by cyclization.
Introduction of the sulfonyl group: This step involves the sulfonylation of the phenyl ring using sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, typically using 4-methylpiperazine and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of sulfonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl group and piperazine moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context, but common mechanisms include inhibition of enzyme activity and interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor with a similar piperazine moiety.
Sildenafil: Contains a sulfonyl group and is used for its vasodilatory effects.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with structural similarities.
Uniqueness
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H29N5O2S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(4-methylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C27H29N5O2S/c1-19-8-12-22(13-9-19)28-27-24-7-5-4-6-23(24)26(29-30-27)21-11-10-20(2)25(18-21)35(33,34)32-16-14-31(3)15-17-32/h4-13,18H,14-17H2,1-3H3,(H,28,30) |
InChI Key |
WLTOGJOWMNHUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11607214.png)
![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B11607217.png)
![4,6-Bis[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11607218.png)
![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11607221.png)
![3-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11607227.png)
![1-(butylsulfanyl)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11607228.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11607235.png)

![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11607252.png)
![1-[6-(6-methylpyridin-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one](/img/structure/B11607254.png)
![8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11607256.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607264.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11607276.png)
![4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid](/img/structure/B11607288.png)
